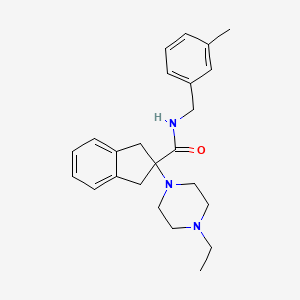![molecular formula C22H19NO B5106893 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)
1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, also known as BMK or benzyl methyl ketone, is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. BMK is used as a starting material for the synthesis of many drugs, including amphetamines, ephedrine, and methamphetamine.
作用機序
The mechanism of action of 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is not well understood. However, it is believed that this compound acts as a precursor for the synthesis of various drugs and organic compounds, which then act on the central nervous system (CNS) to produce their effects. For example, amphetamines act on the CNS by increasing the release of dopamine and norepinephrine, which leads to increased alertness, attention, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound is metabolized in the liver to produce various metabolites, which may have different effects on the body. Some metabolites of this compound may be toxic or carcinogenic, and may cause liver damage or other adverse effects.
実験室実験の利点と制限
1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, this compound is also a controlled substance and requires special handling and storage. In addition, the purity and yield of this compound can vary depending on the synthesis method and reaction conditions, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the research on 1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one. One direction is to develop new synthesis methods for this compound that are more efficient, environmentally friendly, and produce higher yields and purities. Another direction is to study the metabolism and toxicity of this compound and its metabolites, and to develop methods for detecting and monitoring this compound and its metabolites in biological samples. Finally, the use of this compound as a starting material for the synthesis of new drugs and organic compounds should be explored, with a focus on developing drugs that are safer, more effective, and have fewer side effects.
合成法
1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one can be synthesized via a variety of methods, including the Friedel-Crafts acylation of benzene with acetyl chloride, followed by amination with 3-methyl aniline. Another method involves the condensation of benzyl chloride with acetone in the presence of sodium hydroxide, followed by amination with 3-methyl aniline. The yield and purity of this compound can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one is widely used in scientific research as a starting material for the synthesis of various drugs and organic compounds. This compound is an important precursor for the synthesis of amphetamines, which are used to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. This compound is also used to synthesize ephedrine, which is used as a nasal decongestant and a bronchodilator.
特性
IUPAC Name |
(E)-3-(3-methylanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c1-17-6-5-9-21(16-17)23-15-14-22(24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-16,23H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACYQNFKORHFN-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5106829.png)
![2-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5106830.png)
![ethyl (5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5106833.png)
![ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5106840.png)
![4-(2-hydroxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106845.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)

![10-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106875.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)

![3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5106899.png)
![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)
